molecular formula C10H15N7 B6630275 2-N,2-N-dimethyl-4-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]pyrimidine-2,4-diamine

2-N,2-N-dimethyl-4-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]pyrimidine-2,4-diamine

Cat. No. B6630275
M. Wt: 233.27 g/mol
InChI Key: XACQCJJEYAPYGM-UHFFFAOYSA-N
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Description

2-N,2-N-dimethyl-4-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]pyrimidine-2,4-diamine, also known as MTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MTA is a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase, an enzyme that plays a crucial role in regulating cellular methylation processes. In

Mechanism of Action

2-N,2-N-dimethyl-4-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]pyrimidine-2,4-diamine acts as a competitive inhibitor of SAH hydrolase, binding to the active site of the enzyme and preventing the hydrolysis of SAH to homocysteine and adenosine. This inhibition leads to an increase in the cellular concentration of SAH, which in turn increases the activity of methyltransferases and the overall level of cellular methylation.
Biochemical and Physiological Effects
2-N,2-N-dimethyl-4-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]pyrimidine-2,4-diamine has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the methylation of DNA, RNA, and proteins, leading to changes in gene expression and protein function. 2-N,2-N-dimethyl-4-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]pyrimidine-2,4-diamine has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of a variety of diseases.

Advantages and Limitations for Lab Experiments

2-N,2-N-dimethyl-4-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]pyrimidine-2,4-diamine is a potent and specific inhibitor of SAH hydrolase, making it a valuable tool for studying the role of methylation in cellular processes. However, 2-N,2-N-dimethyl-4-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]pyrimidine-2,4-diamine has some limitations in lab experiments. It is a relatively unstable compound and can degrade over time, leading to inconsistent results. Additionally, 2-N,2-N-dimethyl-4-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]pyrimidine-2,4-diamine can be toxic to cells at high concentrations, making it difficult to use in certain experiments.

Future Directions

There are many potential future directions for the study of 2-N,2-N-dimethyl-4-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]pyrimidine-2,4-diamine. One area of research is the development of more stable and less toxic analogs of 2-N,2-N-dimethyl-4-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]pyrimidine-2,4-diamine that can be used in a wider range of experiments. Another area of research is the study of the role of methylation in different disease states, including cancer, neurodegenerative diseases, and autoimmune disorders. Additionally, the development of new techniques for studying methylation, such as high-throughput sequencing and proteomics, may lead to new insights into the role of 2-N,2-N-dimethyl-4-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]pyrimidine-2,4-diamine and other methylation inhibitors in cellular processes.

Synthesis Methods

2-N,2-N-dimethyl-4-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]pyrimidine-2,4-diamine can be synthesized by reacting 4-amino-2,6-dimethylpyrimidine with N-methyl-N-(1-methyl-1,2,4-triazol-3-yl)methanamine in the presence of a suitable solvent and a catalyst. The reaction yields 2-N,2-N-dimethyl-4-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]pyrimidine-2,4-diamine as a white crystalline solid with a purity of over 99%.

Scientific Research Applications

2-N,2-N-dimethyl-4-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]pyrimidine-2,4-diamine has been extensively studied for its potential applications in scientific research. It has been shown to inhibit SAH hydrolase, leading to an increase in cellular methylation processes. This increase in methylation can have a wide range of effects on cellular processes, including changes in gene expression, protein function, and cell differentiation.

properties

IUPAC Name

2-N,2-N-dimethyl-4-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]pyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N7/c1-16(2)10-11-5-4-8(14-10)12-6-9-13-7-17(3)15-9/h4-5,7H,6H2,1-3H3,(H,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XACQCJJEYAPYGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=N1)CNC2=NC(=NC=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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